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Compound of Interest

Compound Name: (2-Tert-butylphenoxy)acetic acid

Cat. No.: B103121 Get Quote

A detailed examination of the synthesis, physicochemical properties, and prospective biological

activities of ortho- and para-tert-butylphenoxyacetic acid isomers, providing researchers,

scientists, and drug development professionals with essential data for informed decision-

making in chemical and pharmacological research.

This guide presents a comparative study of two positional isomers: 2-tert-butylphenoxyacetic

acid (ortho-isomer) and 4-tert-butylphenoxyacetic acid (para-isomer). The placement of the

bulky tert-butyl group on the phenoxy ring significantly influences the physicochemical

characteristics and, consequently, the biological profiles of these molecules. This document

aims to provide a clear, data-driven comparison to assist in the selection and application of

these compounds in research and development.

Physicochemical Properties: A Comparative
Overview
The positional isomerism of the tert-butyl group directly impacts the physical and chemical

properties of the phenoxyacetic acid derivatives. A summary of the key physicochemical data is

presented in the table below. While extensive experimental data for the ortho-isomer is not as

readily available in the public domain as for the para-isomer, the following table provides a

compilation of known values.
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Property
Ortho-tert-
butylphenoxyacetic Acid

Para-tert-
butylphenoxyacetic Acid

Molecular Formula C₁₂H₁₆O₃ C₁₂H₁₆O₃[1][2]

Molecular Weight 208.25 g/mol 208.25 g/mol [1][2]

CAS Number 19271-90-0 1798-04-5[1][2]

Melting Point Data not readily available 96-98 °C[2]

Appearance Solid (presumed) White crystalline powder[2]

Purity 95% ≥98.0% (HPLC)[3]

Synthesis of Tert-butylphenoxyacetic Acid Isomers
The synthesis of both ortho- and para-tert-butylphenoxyacetic acid can be achieved via the

Williamson ether synthesis. This well-established method involves the reaction of the

corresponding tert-butylphenol with an α-haloacetic acid, typically chloroacetic acid, in the

presence of a base.

Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of tert-butylphenoxyacetic acids.

Specific reaction conditions may require optimization for each isomer.

Materials:

2-tert-butylphenol or 4-tert-butylphenol

Chloroacetic acid

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Water
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Standard laboratory glassware and equipment

Procedure:

Deprotonation of Phenol: In a round-bottom flask, dissolve the starting tert-butylphenol (1

equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until

the phenol is completely dissolved, forming the sodium phenoxide salt.

Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid (1.1 equivalents).

The reaction mixture is then heated to reflux for a specified period, typically 1-3 hours, to

facilitate the nucleophilic substitution.

Work-up and Acidification: After cooling to room temperature, the reaction mixture is diluted

with water and acidified with hydrochloric acid until it reaches an acidic pH. This step

protonates the carboxylate to form the desired phenoxyacetic acid, which may precipitate out

of the solution.

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl

ether, to isolate the product.

Purification: The organic extracts are combined, washed with brine, dried over an anhydrous

salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude

product can be further purified by recrystallization from an appropriate solvent system to

yield the pure ortho- or para-tert-butylphenoxyacetic acid.
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Williamson Ether Synthesis Workflow
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Caption: General workflow for the Williamson ether synthesis of tert-butylphenoxyacetic acids.

Comparative Biological Activity
While comprehensive, direct comparative studies on the biological activities of ortho- and para-

tert-butylphenoxyacetic acid are limited in publicly available literature, the structural differences

suggest potential variations in their interactions with biological targets. The steric hindrance

imposed by the ortho-tert-butyl group, in contrast to the more accessible para-substituent,
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could lead to differences in receptor binding, enzyme inhibition, and overall pharmacological

profiles.

Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities,

including herbicidal, anti-inflammatory, and antimicrobial effects. The specific nature and

potency of these activities are often dictated by the substitution pattern on the phenyl ring. It is

plausible that both ortho- and para-tert-butylphenoxyacetic acid could interact with various

signaling pathways. For instance, some phenolic compounds are known to modulate pathways

related to inflammation and cellular stress.

Further experimental investigation is required to elucidate the specific biological targets and

mechanisms of action for each isomer.

Potential Signaling Pathway Modulation
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Caption: A conceptual diagram of how tert-butylphenoxyacetic acid isomers might modulate

cellular signaling pathways.

Conclusion
This guide provides a foundational comparison of ortho- and para-tert-butylphenoxyacetic acid.

The para-isomer is well-characterized with available data on its synthesis and physicochemical

properties. In contrast, there is a notable lack of detailed experimental data for the ortho-

isomer. The steric differences between the two isomers are likely to result in distinct biological

activities. Further research is warranted to fully characterize the ortho-isomer and to conduct

direct comparative studies to elucidate their respective pharmacological profiles. This will

enable a more complete understanding of their potential applications in drug discovery and

other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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